REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N-:14]CC)[CH3:13].[Li+].BrCC#N>C1COCC1>[C:8]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:13][C:12]#[N:14])([O:10][CH3:11])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)[N-]CC.[Li+]
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a −78° C.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
CUSTOM
|
Details
|
After 20 minutes the cooling bath is removed
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is quenched with saturated NH4Cl solution (500 mL)
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ET2O (1000 mL)
|
Type
|
ADDITION
|
Details
|
diluted with H2O (1000 mL)
|
Type
|
WASH
|
Details
|
The organic phase is then washed with 0.5N HC1 (1×1000 mL), saturated NaCl solution (2×1000 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled (˜1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
boiling between 125° C. and 145° C.
|
Type
|
CUSTOM
|
Details
|
is collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C(CC#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |